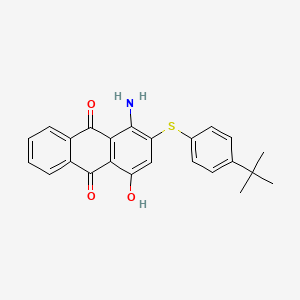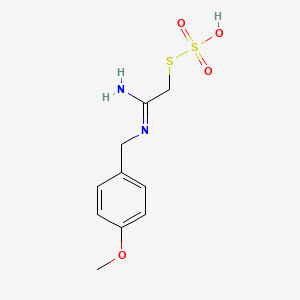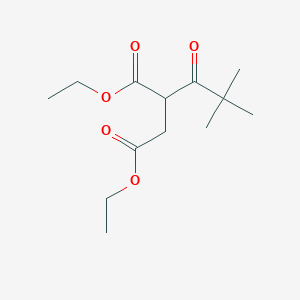
Dimethylethylfurfurylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylethylfurfurylammonium iodide is a quaternary ammonium compound with the molecular formula C₉H₁₆NOI It is known for its unique structure, which includes a furfuryl group attached to the ammonium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dimethylethylfurfurylammonium iodide typically involves the reaction of dimethylethylamine with furfuryl iodide. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The reaction proceeds as follows: [ \text{C}_5\text{H}_4\text{OCH}_2\text{I} + \text{C}_2\text{H}_5\text{N(CH}_3)_2 \rightarrow \text{C}_5\text{H}_4\text{OCH}_2\text{N(CH}_3)_2\text{C}_2\text{H}_5\text{I} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethylethylfurfurylammonium iodide undergoes various chemical reactions, including:
Oxidation: The furfuryl group can be oxidized to form furfural or furfuryl alcohol.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Furfural, furfuryl alcohol.
Reduction: Dimethylethylamine.
Substitution: Corresponding substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Dimethylethylfurfurylammonium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of ionic liquids and as a stabilizer in certain polymer formulations.
Wirkmechanismus
The mechanism of action of dimethylethylfurfurylammonium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. This is particularly useful in its antimicrobial applications. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and ion transport interference.
Vergleich Mit ähnlichen Verbindungen
- Tetramethylammonium iodide
- Trimethylphenylammonium iodide
- Dimethylbenzylammonium iodide
Comparison: Dimethylethylfurfurylammonium iodide is unique due to the presence of the furfuryl group, which imparts specific chemical properties such as increased hydrophobicity and potential for hydrogen bonding. This makes it more effective in certain applications compared to its counterparts.
Eigenschaften
CAS-Nummer |
37642-90-3 |
|---|---|
Molekularformel |
C9H16INO |
Molekulargewicht |
281.13 g/mol |
IUPAC-Name |
ethyl-(furan-2-ylmethyl)-dimethylazanium;iodide |
InChI |
InChI=1S/C9H16NO.HI/c1-4-10(2,3)8-9-6-5-7-11-9;/h5-7H,4,8H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AJKRMUMVYNIEOR-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(C)CC1=CC=CO1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-](/img/structure/B13818103.png)
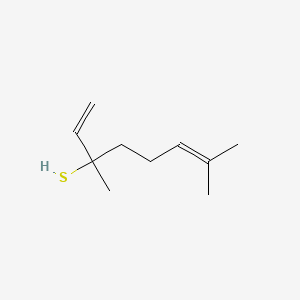
![(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13818116.png)

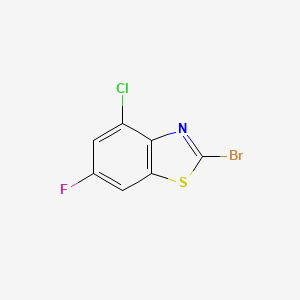
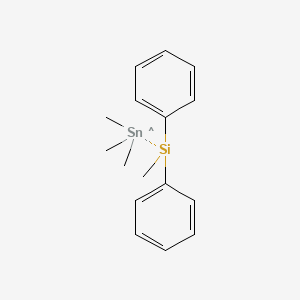
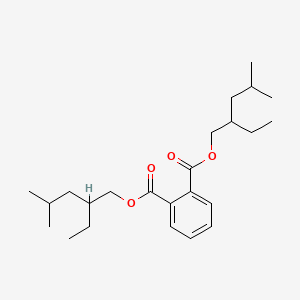
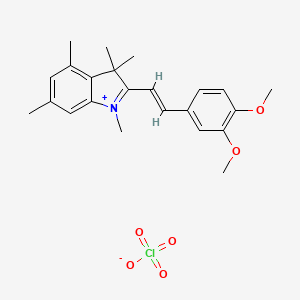
![2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate](/img/structure/B13818144.png)
